

# In-Depth Technical Guide: DDD853651 (GSK3186899)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

DDD853651, also known as **GSK3186899**, is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite viability.[1] This document also includes available data on its physicochemical properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and a proposed signaling pathway are presented to support further research and development efforts.

# **Chemical Structure and Properties**

DDD853651 is a complex heterocyclic molecule with the molecular formula C19H28F3N7O3S. [3] The definitive IUPAC name is not readily available in public literature.

Table 1: Chemical and Physical Properties of DDD853651



| Property                 | Value                  | Reference |
|--------------------------|------------------------|-----------|
| Molecular Formula        | C19H28F3N7O3S          | [3]       |
| Molecular Weight         | 491.53 g/mol           | [3]       |
| CAS Number               | 1972617-87-0           | [3]       |
| Appearance               | Solid                  | [3]       |
| Density (for analogue 1) | 1.405 g/cm³ (at 150 K) | [1]       |

# **Biological Activity and Mechanism of Action**

DDD853651 is a potent inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12).[1] CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By inhibiting this enzyme, DDD853651 disrupts critical cellular processes in Leishmania donovani, leading to parasite death.

Table 2: In Vitro Biological Activity of DDD853651

| Assay                            | Cell Line <i>l</i><br>Organism               | EC50 / IC50 | Reference |
|----------------------------------|----------------------------------------------|-------------|-----------|
| Intramacrophage<br>Assay         | L. donovani<br>amastigotes in THP-1<br>cells | 1.4 μΜ      | [3]       |
| Cidal Axenic<br>Amastigote Assay | L. donovani                                  | 0.1 μΜ      | [3]       |
| Cytotoxicity                     | Mammalian THP-1<br>host cells                | >50 μM      | [3]       |

### **In Vivo Efficacy**

In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg twice daily for 10 days resulted in a 99% reduction in parasite load.[5]



## **Pharmacokinetic Properties**

Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public domain. However, studies on precursor compounds indicated that optimization was focused on improving solubility and metabolic stability to achieve good oral bioavailability.[1] For a related analogue, compound 15, oral bioavailability was 44%, though with high variability.[1]

# **Experimental Protocols Synthesis of DDD853651**

A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However, the synthesis has been described through multi-step reaction schemes. A general overview of the synthetic strategy is as follows:

The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.[1] Key steps involved the initial formation of amide intermediates from commercially available 2,4-dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent displacement of the 2-chloro group with another amine intermediate yielded a core structure. The final steps involved reactions to introduce the desired functional groups.[1]

### In Vitro Intramacrophage Assay

The in vitro activity of DDD853651 against intracellular L. donovani amastigotes was determined using a high-content imaging assay with differentiated THP-1 cells, a human monocytic cell line.[1]

- Cell Culture: THP-1 cells are cultured and differentiated into macrophages.
- Infection: The differentiated THP-1 cells are infected with L. donovani amastigotes.
- Compound Treatment: Infected cells are treated with various concentrations of DDD853651.
- Incubation: The treated cells are incubated to allow for compound activity.
- Imaging and Analysis: High-content imaging is used to quantify the number of intracellular amastigotes and host cells to determine the EC50 value.



### In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.[1]

- Infection: Female BALB/c mice are infected with L. donovani amastigotes.
- Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).
- Parasite Load Determination: At the end of the treatment period, the parasite burden in the liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUs) or by quantitative PCR.
- Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the parasite load in treated mice to that in a vehicle-treated control group.

## **Signaling Pathway**

DDD853651 targets the Cdc2-related kinase 12 (CRK12) in Leishmania donovani. As a cyclin-dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and other essential cellular processes through phosphorylation of downstream substrates. Inhibition of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.





Click to download full resolution via product page

Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12 signaling pathway.

#### Conclusion

DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity warrants further investigation and development. This technical guide provides a foundational repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and provide a more detailed understanding of the CRK12 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and pharmacodynamics in the treatment of cutaneous leishmaniasis challenges and opportunities - RSC Medicinal Chemistry (RSC Publishing)
   DOI:10.1039/D0MD00343C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]
- 5. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: DDD853651 (GSK3186899)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607826#ddd853651-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com